molecular formula C9H11ClF3NO3S B1448153 1-(2-Aminoethoxy)-4-trifluoromethanesulfonylbenzene hydrochloride CAS No. 1427380-92-4

1-(2-Aminoethoxy)-4-trifluoromethanesulfonylbenzene hydrochloride

Cat. No. B1448153
CAS RN: 1427380-92-4
M. Wt: 305.7 g/mol
InChI Key: NJWFKNMHJOGOKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves treating a brominated compound with an ethanolic solution of ethylenediamine . The resulting product is purified and recrystallized to obtain the desired compound .


Molecular Structure Analysis

The molecular structure of these compounds typically includes an aminoethoxy group and a hydrochloride group . The InChI key can provide a specific representation of the molecule’s structure .


Chemical Reactions Analysis

These compounds often act as catalysts in the synthesis of organic compounds. They facilitate reactions by increasing the rate at which the reactants react, often by lowering the activation energy of the reaction.


Physical And Chemical Properties Analysis

These compounds are typically white, water-soluble solids. They are non-toxic and have no known adverse effects. They are also highly efficient and selective catalysts for organic synthesis.

Scientific Research Applications

  • Polymer Synthesis and Characterization : A study by Yin et al. (2005) involved the synthesis of a novel fluorinated aromatic diamine monomer, which was then used to create a series of new fluorine-containing polyimides. These polymers exhibited good solubility, thermal stability, and mechanical properties.

  • Chemical Reactions of Aromatic Compounds : Kudlich et al. (1999) investigated the autoxidation reactions of mono- and disulfonated naphthalene derivatives, which are products of the anaerobic reduction of azo dyes by microorganisms. The study, detailed in Environmental Science & Technology, focused on evaluating the behavior of these compounds under aerobic conditions.

  • Amino Acid Sulfonamide Synthesis : Research by Riabchenko et al. (2020) explored the creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. Their work, as outlined in Ukr. Bioorg. Acta 2020, involved the interaction of sulfonyl chloride with various amino acid methyl esters.

  • Catalysis in Organic Synthesis : A study by Chini et al. (1994) in Tetrahedron Letters demonstrated the use of lanthanide(III) trifluoromethanesulfonates as efficient catalysts for the aminolysis of 1,2-epoxides, which yielded β-amino alcohols.

  • Fluorination Reactions in Organic Chemistry : Umemoto et al. (2010) discovered a new deoxofluorinating agent, which was found to be effective in various fluorination capabilities. This research, published in the Journal of the American Chemical Society, highlights the unique properties of fluorinated compounds.

  • Synthesis of Fluorine-containing Polymers : The synthesis and characterization of novel fluorine-containing polyetherimide was explored by Yu Xin-hai (2010) in Chemistry and Adhesion. The study detailed the preparation of this compound and its properties.

Mechanism of Action

Target of Action

The primary targets of 1-(2-Aminoethoxy)-4-trifluoromethanesulfonylbenzene hydrochloride are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These enzymes play crucial roles in maintaining the electrochemical gradients across the cell membranes, which are essential for various cellular functions.

Mode of Action

1-(2-Aminoethoxy)-4-trifluoromethanesulfonylbenzene hydrochloride interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This dual action leads to changes in the ion concentrations within the cells, affecting various cellular processes.

Biochemical Pathways

The compound affects the biochemical pathways involving the transport of sodium, potassium, and calcium ions across the cell membranes. By inhibiting sodium-potassium ATPase and stimulating sarcoplasmic calcium ATPase isoform 2, it alters the ion gradients, which can have downstream effects on processes such as signal transduction, muscle contraction, and neurotransmission .

Result of Action

The molecular and cellular effects of 1-(2-Aminoethoxy)-4-trifluoromethanesulfonylbenzene hydrochloride’s action depend on the specific cell types and physiological conditions. By altering ion concentrations, it can affect various cellular functions, potentially leading to changes in cell behavior and responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Aminoethoxy)-4-trifluoromethanesulfonylbenzene hydrochloride. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Safety and Hazards

While specific safety data for “1-(2-Aminoethoxy)-4-trifluoromethanesulfonylbenzene hydrochloride” is not available, similar compounds like 2-(2-Aminoethoxy)ethanol are known to cause severe skin burns and eye damage . They may also cause respiratory irritation .

properties

IUPAC Name

2-[4-(trifluoromethylsulfonyl)phenoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO3S.ClH/c10-9(11,12)17(14,15)8-3-1-7(2-4-8)16-6-5-13;/h1-4H,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWFKNMHJOGOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN)S(=O)(=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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